N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 1,6-dihydropyridazine core substituted with a 4-methoxy group, a 1-(4-methylphenyl) moiety, and a carboxamide side chain linked to a 2-chlorobenzyl group.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-7-9-15(10-8-13)24-18(25)11-17(27-2)19(23-24)20(26)22-12-14-5-3-4-6-16(14)21/h3-11H,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFLUDIRHVRPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent substitution reactions. One common method involves the reaction of 2-chlorobenzyl chloride with 4-methoxyphenylhydrazine to form an intermediate, which is then cyclized to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Pyridazinone vs. Dihydropyridine
A critical distinction lies in the core heterocycle. For example:
- Compound 8 (1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) replaces the pyridazinone ring with a dihydropyridine, reducing aromaticity and altering electronic properties.
- The target compound retains the pyridazinone core, which may enhance stability and π-π stacking interactions in enzyme binding pockets.
Substituent Variations at Position 4
Aromatic Substitutions at Position 1
- Compound 6 (1-Benzyl-...): A benzyl group at position 1 offers moderate steric hindrance.
- Target Compound : The 1-(4-methylphenyl) group introduces a para-methyl substituent, enhancing hydrophobicity and van der Waals interactions in hydrophobic enzyme pockets .
Carboxamide Side-Chain Modifications
- Compound 9 (1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-...): Incorporates a 4-fluorophenyl and cyclopropylcarbamoyl group, leveraging halogen bonding (F) and constrained geometry for selectivity.
- Target Compound : The N-[(2-chlorophenyl)methyl] side chain introduces a chlorine atom, which may enhance binding via halogen bonding and increase molecular weight (affecting pharmacokinetics) .
Key Observations :
- Fluorinated derivatives (e.g., Compound 9) show higher yields (90%), possibly due to improved solubility or reaction kinetics .
- Bulky substituents (e.g., cyclopropylcarbamoyl in Compound 6) reduce yields (45%), suggesting steric challenges during coupling steps.
- The target compound’s synthesis likely involves similar amide coupling strategies but with 2-chlorobenzylamine and 4-methylphenyl precursors.
Physicochemical Properties
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Formula | C₂₁H₁₈ClN₃O₃ (estimated) | C₁₃H₁₂N₄O₄ |
| Molar Mass (g/mol) | ~420.84 | 288.26 |
| Key Functional Groups | 4-OCH₃, 2-Cl-Bn, 4-MePh | 4-OH, Ph, methoxyimino |
Structural Analysis Tools
Crystallographic software like SHELXL () and visualization tools like ORTEP-3 () enable precise determination of bond lengths, angles, and conformations. These tools are critical for comparing the target compound’s geometry with analogs, particularly in assessing the planarity of the pyridazinone ring and substituent orientations .
Biological Activity
N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
- Molecular Formula : C₁₉H₁₈ClN₂O₃
- Molecular Weight : 367.81 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.5 to 2.0 μg/mL against Gram-positive and Gram-negative bacteria.
- Biofilm Inhibition : It was effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are known for their resistance to conventional antibiotics .
| Pathogen | MIC (μg/mL) | Biofilm Formation Inhibition |
|---|---|---|
| Staphylococcus aureus | 0.5 | Yes |
| Escherichia coli | 1.0 | No |
| Pseudomonas aeruginosa | 2.0 | Yes |
Anticancer Activity
The compound has also been investigated for its anticancer properties.
Studies suggest that this compound induces apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cell lines, leading to reduced cell proliferation.
- Apoptotic Pathways : The compound activates caspase pathways, promoting programmed cell death in various cancer types .
Case Studies
A notable case study involved the use of this compound in treating human breast cancer cells, where it demonstrated a significant reduction in cell viability at concentrations as low as 10 μM.
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
